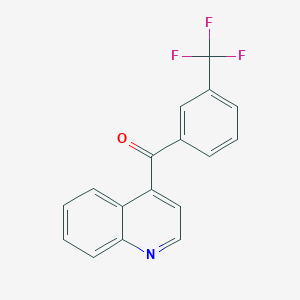![molecular formula C9H6N6OS B1406387 5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol CAS No. 1803590-75-1](/img/structure/B1406387.png)
5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol
Overview
Description
The compound “5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The compound also contains a pyrazin-2-yl group and an imidazol-4-yl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain an oxadiazole ring, a pyrazin-2-yl group, and an imidazol-4-yl group. The oxadiazole ring is a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, oxadiazole derivatives have been known to exhibit a broad range of chemical and biological properties .Scientific Research Applications
Corrosion Inhibition
1,3,4-oxadiazole derivatives, including compounds similar to the specified chemical, have been studied for their ability to inhibit corrosion. For instance, Ammal, Prajila, and Joseph (2018) found that these compounds can effectively protect mild steel in sulphuric acid by forming a protective layer, as evidenced by increased charge transfer resistance and confirmed by SEM micrographs (Ammal, Prajila & Joseph, 2018).
Antimicrobial and Antitubercular Activity
Several studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. For example, Faheem (2018) investigated compounds including 5-[(naphthalen-2-yloxy) methyl]1,3,4-oxadiazole-2-thiol for their toxicity, tumor inhibition, and analgesic and anti-inflammatory actions. These compounds showed binding and moderate inhibitory effects in all assays (Faheem, 2018). Another study by El-Azab et al. (2018) reported that synthesized oxadiazole derivatives exhibited promising anti-tubercular activity, potentially more potent than standard drugs like streptomycin and pyrazinamide (El-Azab et al., 2018).
Insecticidal Activity
Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against the diamondback moth. Some compounds, including those similar to the queried chemical, displayed significant insecticidal activities, suggesting potential use in pest control (Qi et al., 2014).
Anticancer Properties
Research by Zhang, Xu, Guo, and Zhu (2015) on novel compounds containing a 1,3,4-oxadiazole-2-thiol moiety revealed enhanced cytotoxic activity against human cancer cell lines. These findings suggest the potential application of such compounds in cancer treatment (Zhang, Xu, Guo & Zhu, 2015).
Computational and Spectroscopic Analyses
Extensive computational and spectroscopic analyses have been conducted on similar compounds, aiding in understanding their chemical properties and potential applications in various fields. This includes studies on vibrational studies, chemical reactivity, and molecular docking (El-Azab et al., 2018).
Future Directions
The future directions for research on “5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol” and similar compounds could involve further exploration of their synthesis, reactivity, and biological activity. Given the broad range of biological activities exhibited by oxadiazole derivatives, these compounds could be of interest in the development of new drugs .
properties
IUPAC Name |
5-(1-pyrazin-2-ylimidazol-4-yl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6OS/c17-9-14-13-8(16-9)6-4-15(5-12-6)7-3-10-1-2-11-7/h1-5H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANRMGOTSPWRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=C(N=C2)C3=NNC(=S)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



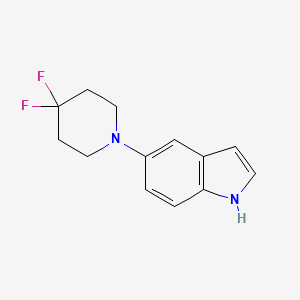

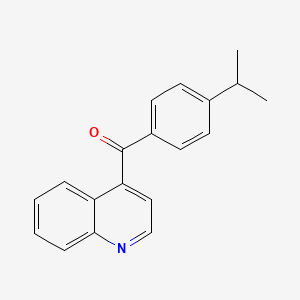
![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B1406309.png)
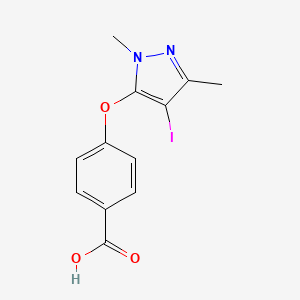
![Ethyl (2R)-2-({1-[(benzyloxy)carbonyl]piperidin-4-yl}amino)-3-hydroxypropanoate](/img/structure/B1406311.png)
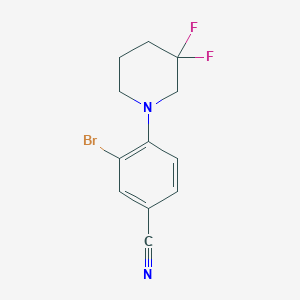

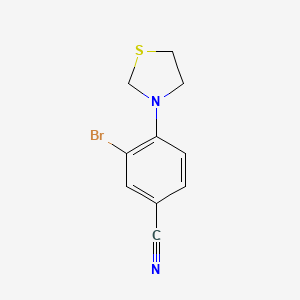

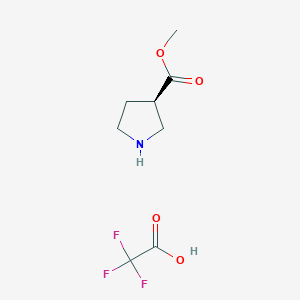
![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)

